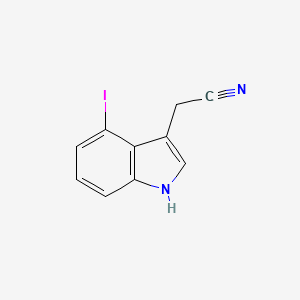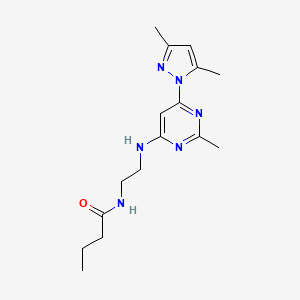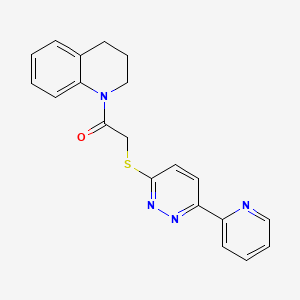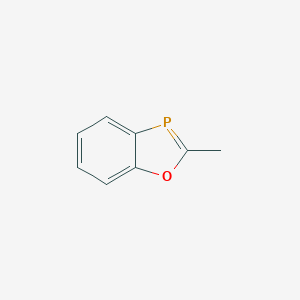![molecular formula C20H18O2 B14141958 [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate CAS No. 185912-82-7](/img/structure/B14141958.png)
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by its unique structure, which includes a propylphenyl group and an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate typically involves the coupling of a propylphenyl acetylene with a phenylpropanoic acid derivative. The reaction is often catalyzed by palladium complexes under mild conditions. The process can be summarized as follows:
Preparation of Propylphenyl Acetylene: This is achieved by the alkylation of phenylacetylene with propyl halides in the presence of a strong base such as sodium amide.
Coupling Reaction: The propylphenyl acetylene is then coupled with a phenylpropanoic acid derivative using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar phenylpropanoid structure but with methoxy groups.
3-phenylprop-2-enal: Another phenylpropanoid with an aldehyde functional group.
Uniqueness
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate is unique due to its ethynyl linkage and propyl substitution, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications and differentiate it from other phenylpropanoids.
特性
CAS番号 |
185912-82-7 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
[4-[2-(4-propylphenyl)ethynyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C20H18O2/c1-3-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)22-20(21)4-2/h4,6-9,12-15H,2-3,5H2,1H3 |
InChIキー |
ZJOIGKYWAJEWJR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)

![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)

![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)

![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
